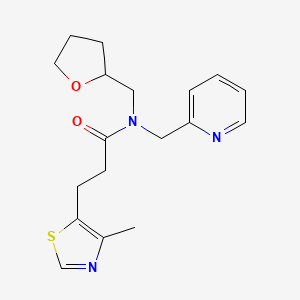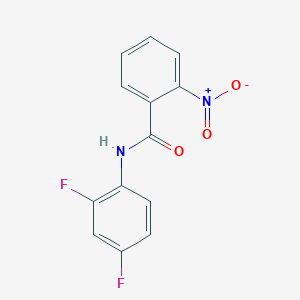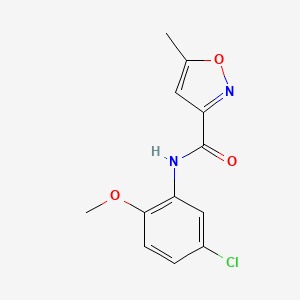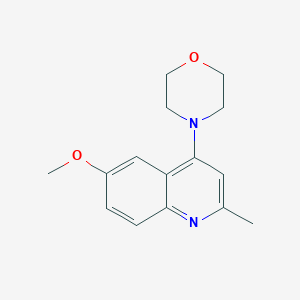![molecular formula C16H13FN4O B5544463 3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine, also known as FPhCPOP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects, making it useful for a variety of research applications.
Aplicaciones Científicas De Investigación
Thermal and Acid-catalysed Rearrangements
- A study by Faragher & Gilchrist (1979) investigated the thermal and acid-catalysed rearrangements of oxazines, which are structurally similar to the compound . They found that 2-arylpyridines could be derived from these oxazines, offering insights into chemical transformations relevant to your compound (Faragher & Gilchrist, 1979).
Organic Light-emitting Diodes (OLEDs)
- Jin et al. (2014) developed new heteroleptic iridium(III) complexes using oxadiazolylphenol as ancillary ligands. These complexes showed potential in creating efficient OLEDs with low efficiency roll-off, indicating the compound's relevance in electronics (Jin et al., 2014).
Antimicrobial Evaluation
- Khan et al. (2021) synthesized oxadiazole fluoroquinolone derivatives and evaluated their antimicrobial activity. Their findings suggest that these compounds could have potential applications in developing new antimicrobial agents (Khan et al., 2021).
Synthesis and Antimicrobial Studies of Amide Derivatives
- Patel, Patel, & Chauhan (2007) explored the synthesis of amide derivatives of quinolone and their antimicrobial studies. This research provides insights into how modifications to the chemical structure can impact antimicrobial properties (Patel, Patel, & Chauhan, 2007).
Heterocyclic Synthesis and Antimicrobial Activity
- Hafez, Alshammari, & El-Gazzar (2015) studied the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. They evaluated these compounds for their antibacterial and antifungal activities, which is relevant to the compound (Hafez, Alshammari, & El-Gazzar, 2015).
X-ray Diffraction Studies and Biological Evaluation
- Sanjeevarayappa, Iyengar, Kumar, & Suchetan (2015) conducted a study involving X-ray diffraction and biological evaluation of a related compound. They assessed its antibacterial and anthelmintic activity, demonstrating the compound's potential in medical applications (Sanjeevarayappa et al., 2015).
Synthesis and Insecticidal Activities
- Shi, Qian, Song, Zhang, & Li (2000) synthesized novel oxadiazoles and evaluated their insecticidal activities. This indicates potential applications in agriculture and pest control (Shi et al., 2000).
Propiedades
IUPAC Name |
5-[1-(4-fluorophenyl)cyclopropyl]-3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-10-2-7-13(20-19-10)14-18-15(22-21-14)16(8-9-16)11-3-5-12(17)6-4-11/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBBSXXHHEHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NOC(=N2)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)
![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)





![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
